3-Bromo-2-(2,2-difluoroethoxy)-5-fluoroaniline
Overview
Description
“3-Bromo-2-(2,2-difluoroethoxy)-5-fluoroaniline” is a chemical compound with the molecular formula C8H8BrF2NO . It has a molecular weight of 252.06 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a bromine atom (Br), two fluorine atoms (F), an oxygen atom (O), a nitrogen atom (N), and eight carbon atoms © along with eight hydrogen atoms (H) .
Scientific Research Applications
Ionic Liquid-Mediated Hydrofluorination
The study by Mizuta et al. (2017) demonstrates the hydrofluorination reaction of 3-bromooxindole using mild HF reagents in an ionic liquid. This method could be relevant for modifying or synthesizing related fluorinated anilines, offering pathways to derivatives including racemic BMS 204352 (MaxiPost) and emphasizing the role of fluorinated compounds in medicinal chemistry (Mizuta et al., 2017).
Stereoselective Construction of Enaminyl Sulfonyl Fluorides
Leng et al. (2020) developed a simple protocol for the stereoselective construction of enaminyl sulfonyl fluorides, demonstrating the versatility of halogenated compounds in synthesizing complex molecules with potential pharmaceutical applications. This method shows how halogenated precursors can be used to introduce fluorine and other functional groups into complex molecules, enhancing their biological activity (Leng et al., 2020).
Novel Reactions with Underutilized BrF3
Rozen et al. (2001) explored novel reactions with bromine trifluoride, indicating its utility in organic and fluoroorganic chemistry for generating new compounds. This research might offer insights into using BrF3 for introducing fluorine atoms into the 3-Bromo-2-(2,2-difluoroethoxy)-5-fluoroaniline structure, potentially opening new avenues for the synthesis of fluorinated organic compounds (Rozen et al., 2001).
Photolysis of Halogenoanilines
Othmen et al. (1999) investigated the photolysis of halogenoanilines, revealing mechanistic insights that could be relevant to understanding the stability and reactivity of this compound under light exposure. Such studies are crucial for designing compounds with desired photochemical properties (Othmen et al., 1999).
Palladium-Catalyzed gem-Difluoroallylation
Min et al. (2014) presented a palladium-catalyzed gem-difluoroallylation method using 3-bromo-3,3-difluoropropene, showcasing the incorporation of difluoroalkyl groups into organic molecules. This technique highlights the potential for introducing difluoroalkyl groups into anilines, enhancing their utility in drug discovery and development (Min et al., 2014).
Properties
IUPAC Name |
3-bromo-2-(2,2-difluoroethoxy)-5-fluoroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3NO/c9-5-1-4(10)2-6(13)8(5)14-3-7(11)12/h1-2,7H,3,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVJJUHSTJLHWKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)OCC(F)F)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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